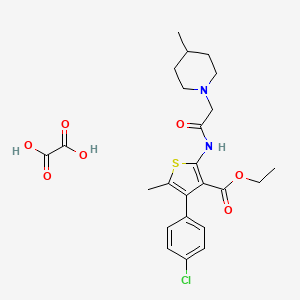

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate

描述

属性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3S.C2H2O4/c1-4-28-22(27)20-19(16-5-7-17(23)8-6-16)15(3)29-21(20)24-18(26)13-25-11-9-14(2)10-12-25;3-1(4)2(5)6/h5-8,14H,4,9-13H2,1-3H3,(H,24,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKVXHNEURRQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from thiophene, which is modified through various functional group additions, including acetamido and carboxylate moieties. The synthesis process can be complex, often requiring specific conditions such as temperature control and the use of catalysts to achieve high yields and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of thiophene have been shown to possess significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound may enhance its interaction with microbial cell membranes, contributing to its efficacy .

Anticancer Activity

Studies have suggested that thiophene derivatives can induce apoptosis in cancer cells. This compound may exhibit similar properties by disrupting cellular pathways involved in cancer proliferation. Preliminary assays indicate that this compound could inhibit the growth of specific cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .

Neuropharmacological Effects

Given its structural components, particularly the piperidine moiety, this compound may also interact with neurotransmitter receptors. Research into related compounds has shown potential as muscarinic receptor antagonists, which could lead to applications in treating neurological disorders such as Alzheimer's disease . The ability of such compounds to modulate neurotransmitter systems highlights their therapeutic potential.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study 3 | Neuropharmacology | Showed promise as a muscarinic antagonist in vitro, affecting acetylcholine pathways. |

常见问题

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the thiophene core via Gewald or Hantzsch thiophene synthesis, with precise temperature control (80–100°C) to avoid side products.

- Step 2: Introduction of the 4-chlorophenyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like AlCl₃ .

- Step 3: Amide coupling of the 4-methylpiperidine moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Final Step: Salt formation with oxalic acid in polar aprotic solvents (e.g., DMF) to enhance crystallinity .

Critical Conditions: Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction monitoring via TLC/HPLC is essential .

Q. Which spectroscopic and analytical techniques confirm structural integrity and purity?

- NMR Spectroscopy: ¹H/¹³C NMR validates substituent positions and hydrogen bonding patterns (e.g., amide proton at δ 8.2–8.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 535.2) and detects impurities .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and packing motifs .

- HPLC: Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In Vitro:

- Anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .

- Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- In Vivo: Analgesic efficacy in rodent models (e.g., tail-flick test) with dose optimization (10–50 mg/kg) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Molecular Docking (AutoDock4): Simulate binding to targets (e.g., COX-2, NMDA receptors) to identify affinity variations due to protonation states or conformational flexibility .

- SAR Studies: Modify the piperidine or chlorophenyl groups and predict activity changes using Multiwfn for electrostatic potential analysis .

- MD Simulations: Assess binding stability over 100 ns trajectories to explain discrepancies between in vitro and in vivo results .

Q. What strategies optimize charge carrier mobility in OFET applications?

- Film Morphology Control: Spin-coating at 2000–3000 rpm with annealing (150°C, 1 hr) improves crystallinity .

- Doping: Introduce p-type dopants (e.g., F4TCNQ) at 5–10 wt% to enhance mobility (>0.1 cm²/V·s) .

- Characterization: AFM for surface roughness (<5 nm) and XRD for π-π stacking distance (~3.4 Å) .

Q. How does the oxalate counterion influence physicochemical properties?

- Solubility: Oxalate salt improves aqueous solubility (2–5 mg/mL vs. <1 mg/mL for free base) .

- Stability: DSC/TGA shows oxalate decomposition at ~200°C, ensuring thermal stability during formulation .

- Bioavailability: Salt formation enhances dissolution rate (pH 6.8 buffer, USP II apparatus) by 30% compared to free acid .

Q. What methodologies address discrepancies in metabolic stability across species?

- Microsomal Assays: Compare hepatic clearance in human vs. rat liver microsomes (e.g., CLₕ < 10 mL/min/kg indicates stability) .

- Metabolite ID: LC-MS/MS identifies species-specific oxidation (e.g., piperidine N-oxide) or glucuronidation .

- CYP Inhibition Screening: Use fluorogenic substrates to assess CYP3A4/2D6 inhibition, guiding structural modifications .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on anti-inflammatory vs. cytotoxic effects?

- Dose-Dependent Studies: Re-evaluate activity at lower concentrations (1–10 µM) to distinguish therapeutic vs. toxic thresholds .

- Target Selectivity: Use CRISPR-edited cell lines (e.g., COX-2 knockout) to isolate mechanism-specific effects .

- Pathway Analysis: RNA-seq or phosphoproteomics identifies off-target pathways (e.g., NF-κB vs. apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。